(E)-Propiophenone oxime
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Overview
Description
1-Phenyl-1-propanone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C₉H₁₁NO, and it is often used as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
1-Phenyl-1-propanone oxime can be synthesized through several methods. The most common synthetic route involves the condensation of 1-phenyl-1-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .
Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
1-Phenyl-1-propanone oxime undergoes various chemical reactions, including:
Reduction: The reduction of 1-phenyl-1-propanone oxime can be achieved using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Phenyl-1-propanone oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-1-propanone oxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Phenyl-1-propanone oxime can be compared with other similar compounds, such as:
1-Phenyl-2-propanone oxime: This compound has a similar structure but differs in the position of the oxime group, leading to different chemical and biological properties.
1-Phenyl-1-butanone oxime: Another related compound with a longer carbon chain, which can affect its reactivity and applications.
The uniqueness of 1-phenyl-1-propanone oxime lies in its specific structure, which imparts distinct properties and makes it suitable for various applications .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(NE)-N-(1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+ |
InChI Key |
MDLJMYBJBOYUNJ-MDZDMXLPSA-N |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
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